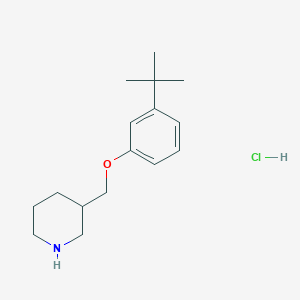
3-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
The molecular weight of this compound is 283.84 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization of Complexes
- Research on polypyridine ruthenium(II) complexes with monodentate ligands, including tert-butyl substituted phenyl groups, highlights the versatility of these structures in synthesizing complexes with potential applications in photochemical experiments and materials science (Bonnet et al., 2003).
Catalytic Applications
- Studies on the liquid-phase alkylation of phenol with tert-butanol in the presence of zeolites show how tert-butyl phenyl ethers are produced, pointing to the catalytic potential of similar compounds in organic synthesis and industrial processes (Dumitriu & Hulea, 2003).
Protective Group Chemistry
- The role of tert-butyl groups as protective elements in synthetic chemistry is well-documented, with studies on the cleavage of tert-butyldimethylsilyl ethers providing insights into deprotection strategies that could be applicable to compounds with similar functionalities (Yu & Verkade, 2000).
Materials Science and Polymer Chemistry
- Research on fluorene-based poly(aryl ether)s containing pendant tert-butyl groups for low dielectric materials showcases the application of tert-butyl phenyl ethers in developing advanced materials with specific electronic properties (Wang et al., 2014).
Environmental Science
- Studies on the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in plants, such as weeping willows, indicate the environmental interactions of tert-butyl ethers, providing a context for understanding the ecological impact of related chemical compounds (Yu & Gu, 2006).
properties
IUPAC Name |
3-[(3-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-7-4-8-15(10-14)18-12-13-6-5-9-17-11-13;/h4,7-8,10,13,17H,5-6,9,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOIDIKIISSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



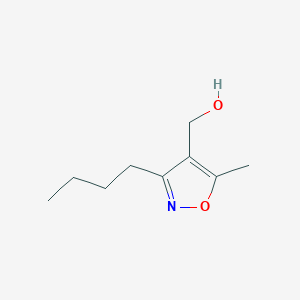

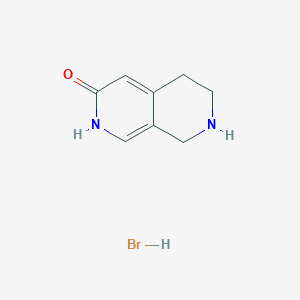
![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)
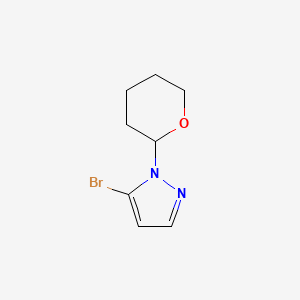

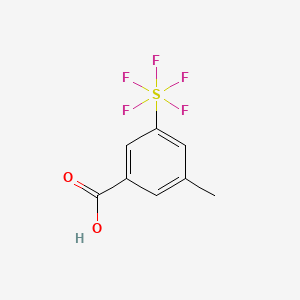
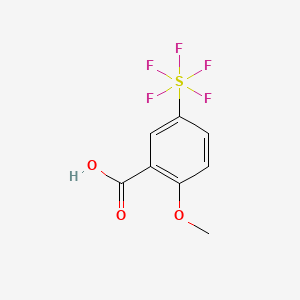

![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)
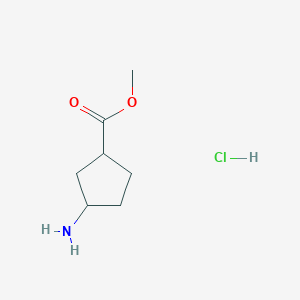
![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)
